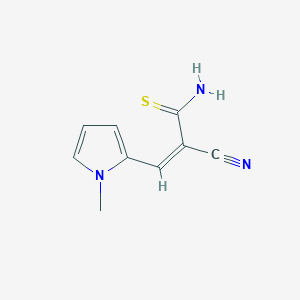

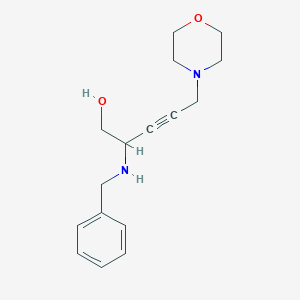

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine" is a chemical compound that falls under the category of triazole derivatives. These compounds are known for their varied applications in organic chemistry and material science due to their unique structural and chemical properties.

Synthesis Analysis

The synthesis of triazole derivatives, including compounds similar to "N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine," often involves reactions with primary amines, aldehydes, and other organic precursors. These methods generally aim to achieve high yields and purity of the desired product (Bektaş et al., 2010).

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using techniques like X-ray diffraction, nuclear magnetic resonance (NMR), and mass spectroscopy. These analyses provide insights into the arrangement of atoms, molecular conformations, and bonding patterns within the compound (Alotaibi et al., 2018).

Chemical Reactions and Properties

Triazole derivatives are known for their reactivity and ability to participate in various chemical reactions. These include forming complexes with metals, undergoing reduction and oxidation reactions, and reacting with other organic compounds to form new derivatives. Their chemical properties are often influenced by their molecular structure and substituents (Yüksek et al., 2005).

Physical Properties Analysis

The physical properties of triazole derivatives, including "N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine," are determined by methods such as differential scanning calorimetry and polarizing microscopy. These studies reveal properties like melting points, solubility, and crystalline nature, which are essential for their practical applications (Singh et al., 2010).

Chemical Properties Analysis

The chemical properties of triazole derivatives are characterized by their reactivity, stability, and interaction with other chemicals. These properties are crucial for understanding their behavior in chemical reactions and potential applications in various fields (Srivastava et al., 2016).

科学的研究の応用

Synthesis and Characterization

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine is part of a broader class of chemicals known as 1,2,4-triazole derivatives. These compounds have been synthesized and characterized for various applications. For example, Bektaş et al. (2010) synthesized novel 1,2,4-triazole derivatives, including Schiff bases and Mannich base derivatives, and evaluated their antimicrobial activities. They found some derivatives to possess good or moderate activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010).

Catalysis and Chemical Reactions

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine and related compounds also play a significant role in catalysis. For instance, Donthireddy et al. (2020) discussed the development of ruthenium(II)-based catalysts incorporating N-heterocyclic carbene ligands for C-N bond formation. These catalysts proved highly efficient for a wide range of primary amine and alcohol substrates (Donthireddy, Mathoor Illam, & Rit, 2020).

Ligand Properties and Complex Formation

N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine derivatives have also been studied for their ligand properties. For instance, Liu et al. (1993) investigated N 4 O 3 amine phenol ligands and their lanthanide complexes, contributing to the understanding of complex formation and coordination chemistry (Liu, Yang, Rettig, & Orvig, 1993).

Safety and Hazards

This compound is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .

特性

IUPAC Name |

(E)-1-(4-ethoxyphenyl)-N-(1,2,4-triazol-4-yl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-2-16-11-5-3-10(4-6-11)7-14-15-8-12-13-9-15/h3-9H,2H2,1H3/b14-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXFVNDTPNQUDJ-VGOFMYFVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=NN2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(E)-(4-ethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-butyl-1-(2-methoxyphenyl)-4-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5503215.png)

![11-(4-isopropoxyphenyl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5503228.png)

![5-(4-ethoxy-3-methoxybenzylidene)-3-[(4-ethoxy-3-methoxybenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5503236.png)

![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]pyrrolidin-3-ol](/img/structure/B5503250.png)

![9-(6-methoxypyrimidin-4-yl)-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5503272.png)

![1-{1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-azetidinyl}-2-methylpiperidine](/img/structure/B5503275.png)

![5-{[(3,4-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5503285.png)

![3-[5-(2-propoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridazine](/img/structure/B5503308.png)

![{4-bromo-2-[(hydroxyimino)methyl]phenoxy}acetic acid](/img/structure/B5503338.png)